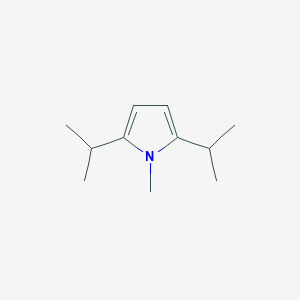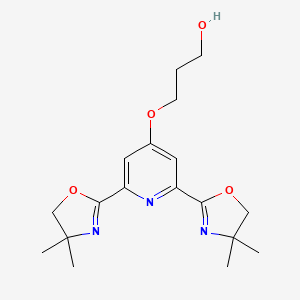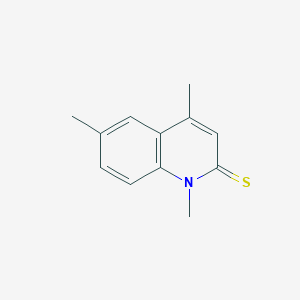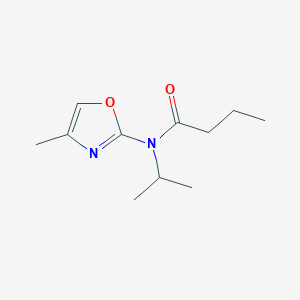
2-Pentylquinoline-4-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pentylquinoline-4-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the carbothioamide group in this compound adds to its chemical reactivity and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentylquinoline-4-carbothioamide typically involves the reaction of 2-pentylquinoline with a thiocarbamide derivative. One common method is the reaction of 2-pentylquinoline with thiocarbamide in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
化学反应分析
Types of Reactions
2-Pentylquinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, amines, and various substituted quinoline derivatives .
科学研究应用
2-Pentylquinoline-4-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as an anticancer and antimalarial agent.
Industry: It is used in the development of fluorescent sensors for the detection of metal ions such as copper and iron
作用机制
The mechanism of action of 2-Pentylquinoline-4-carbothioamide involves its interaction with specific molecular targets and pathways. For example, in its potential antimalarial activity, the compound may inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, disrupting protein synthesis and leading to the death of the parasite . Additionally, its antimicrobial activity may involve the inhibition of bacterial RNA synthesis .
相似化合物的比较
Similar Compounds
N-acyl-morpholine-4-carbothioamides: These compounds share the carbothioamide group and exhibit similar antimicrobial and antioxidant properties.
Quinoline-4-carboxamide derivatives: These compounds have similar quinoline structures and are used in various medicinal applications.
Uniqueness
2-Pentylquinoline-4-carbothioamide is unique due to its specific pentyl substitution on the quinoline ring, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
属性
CAS 编号 |
62077-97-8 |
|---|---|
分子式 |
C15H18N2S |
分子量 |
258.4 g/mol |
IUPAC 名称 |
2-pentylquinoline-4-carbothioamide |
InChI |
InChI=1S/C15H18N2S/c1-2-3-4-7-11-10-13(15(16)18)12-8-5-6-9-14(12)17-11/h5-6,8-10H,2-4,7H2,1H3,(H2,16,18) |
InChI 键 |
ZZDKNXBYCDTDFA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=NC2=CC=CC=C2C(=C1)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)




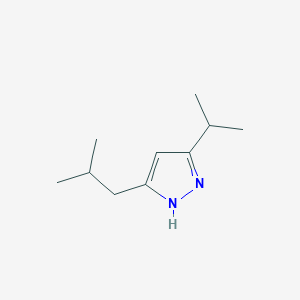
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)

